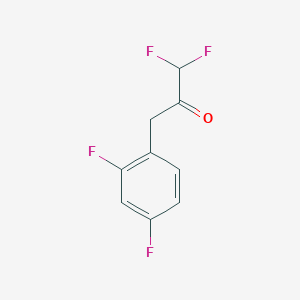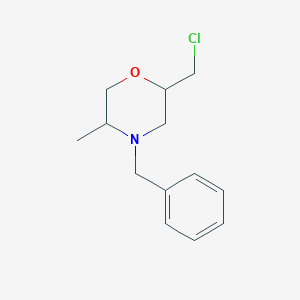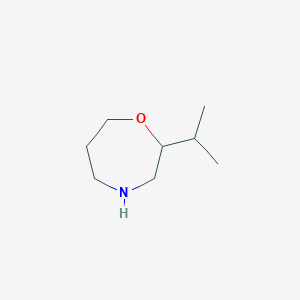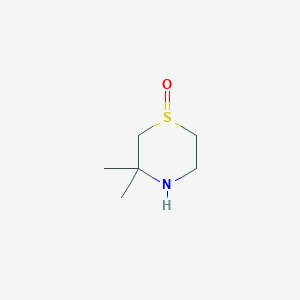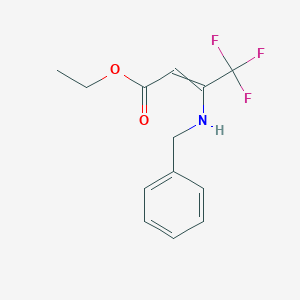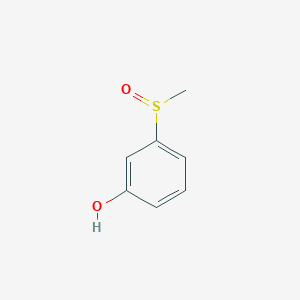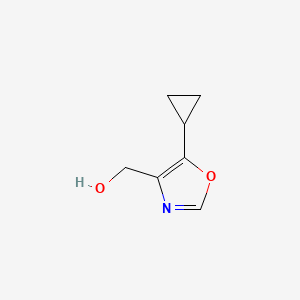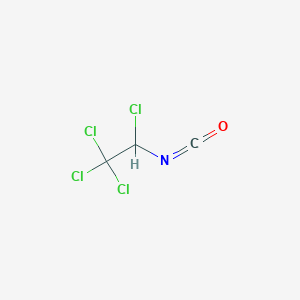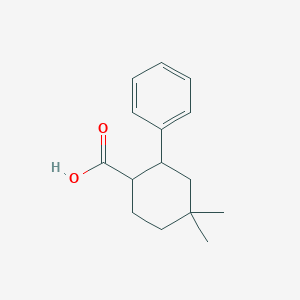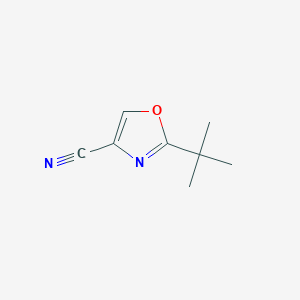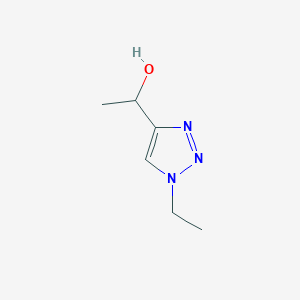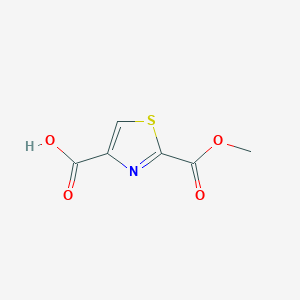![molecular formula C9H16O B3379062 [2-Methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol CAS No. 1512143-99-5](/img/structure/B3379062.png)
[2-Methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol
Descripción general
Descripción
[2-Methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol: is an organic compound with the molecular formula C9H16O and a molecular weight of 140.23 g/mol This compound is characterized by its unique structure, which includes two cyclopropyl rings and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1-methylcyclopropylcarbinol with 2-methylcyclopropylcarbinol under specific conditions to form the desired product . The reaction conditions often include the use of strong bases and catalysts to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis . This approach allows for better control over reaction conditions and yields higher purity products. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
[2-Methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as or .
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like or .
Substitution: The methanol group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, reflux conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Halides, esters.
Aplicaciones Científicas De Investigación
[2-Methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [2-Methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It may also participate in signal transduction pathways , influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Methylcyclopropane: A simpler compound with a single cyclopropyl ring.
Cyclopropylmethanol: Contains a cyclopropyl ring and a methanol group but lacks the additional methyl groups.
Uniqueness
[2-Methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol is unique due to its dual cyclopropyl rings and the presence of both methyl and methanol groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
[2-methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8(3-4-8)9(2)5-7(9)6-10/h7,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOFKXBZIMIVHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2(CC2CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B3378998.png)
![2-[2-(Prop-2-ene-1-sulfonamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3379005.png)
